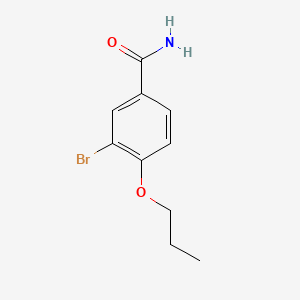![molecular formula C18H12F2N2OS B2425458 1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872695-17-5](/img/structure/B2425458.png)
1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone” is a chemical compound with the molecular formula C18H12F2N2OS and a molecular weight of 342.361. However, there is limited information available about this compound in the literature12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone”. However, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases3.
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone” is characterized by the presence of fluorophenyl and pyridazinyl groups1. However, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the literature.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone” are not well-documented in the literature. The molecular formula is C18H12F2N2OS and the molecular weight is 342.361.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Science
Poly(arylene ether)s containing pyridazinone or pyridazine moieties have been synthesized, showing significant promise in polymer science. The compounds exhibit high thermal stability and are capable of forming flexible films, hinting at potential applications in advanced material engineering (Xu et al., 2006).
Anticancer and Antiangiogenic Potential
Pyridazinones are known for their versatility in biological activities. Specific derivatives have shown inhibitory effects on various human cancer cell lines and also exhibited antiangiogenic and antioxidant activities. These findings suggest that pyridazinone-based compounds might play a significant role in future anticancer drug development (Kamble et al., 2015).
Spectroscopic Properties and Biological Activities
Certain sulfanyl-ethanone compounds have been synthesized and characterized, revealing antibacterial and antioxidant activities. These compounds' spectroscopic properties and biological activities indicate potential applications in pharmaceuticals and chemical sensing technologies (Sarac, 2020).
Computational and Biological Activity Studies
Derivatives based on phenylthiourea and acetophenone have shown physiological properties, suggesting potential applications in drug development. These compounds exhibit significant effects on biological membranes and mitochondrial functions, providing a pathway for new drug formulations (Farzaliyev et al., 2020).
Safety And Hazards
There is no specific safety and hazard information available for “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone”. It’s important to handle all chemical compounds with care and appropriate safety measures.
Direcciones Futuras
The future directions for the study of “1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone” could include detailed synthesis and characterization studies, investigation of its chemical reactivity, and exploration of its potential biological activities. However, these directions would depend on the specific interests and goals of the researchers.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be necessary to conduct further research and experiments.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUWUKCDXKEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
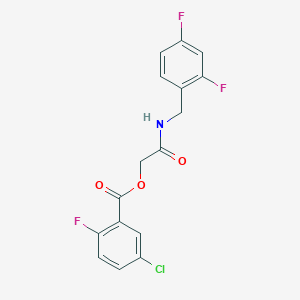
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)
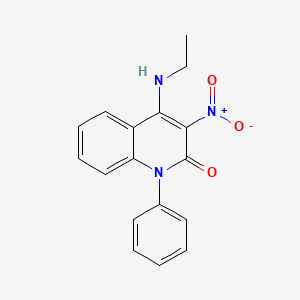
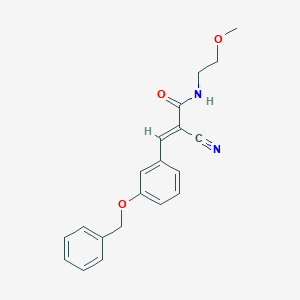
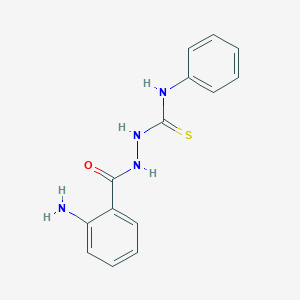
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)
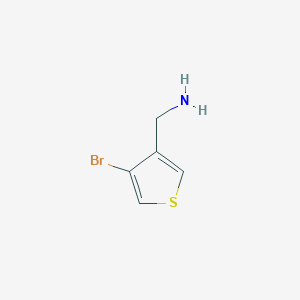
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)
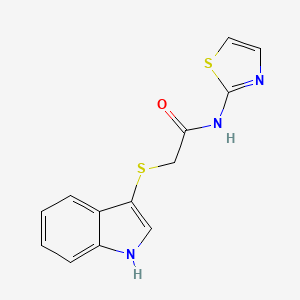
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
